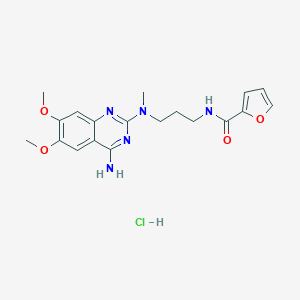

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride

Vue d'ensemble

Description

An impurity of Alfuzosin

Activité Biologique

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride, commonly referred to as a derivative of quinazoline, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in the context of cancer treatment and as an alpha-1 adrenergic antagonist. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- IUPAC Name : N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino]propyl]furan-2-carboxamide; hydrochloride

- Molecular Formula : C19H23N5O4·ClH

- Molecular Weight : 421.88 g/mol

- CAS Number : 72104-34-8

Structural Characteristics

The compound features a quinazoline core substituted with a furan-2-carboxamide moiety. This structural configuration is critical for its biological activity, influencing both receptor binding and metabolic stability.

- Alpha-1 Adrenergic Antagonism : The compound acts primarily as an antagonist at alpha-1 adrenergic receptors, which play a significant role in vasoconstriction and blood pressure regulation. This mechanism is particularly relevant in treating conditions like benign prostatic hyperplasia (BPH) and hypertension .

- Antitumor Activity : Research indicates that compounds similar to this one may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The quinazoline structure is known for its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's effectiveness against several cancer cell lines, including prostate and breast cancer cells. Key findings include:

- Cell Viability Reduction : The compound significantly reduced cell viability in treated cancer cells compared to control groups.

- Apoptosis Induction : Flow cytometry analyses revealed increased rates of apoptosis in cells treated with the compound, indicating its potential as an anticancer agent .

In Vivo Studies

Animal model studies have also been conducted to assess the therapeutic potential of the compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a marked reduction in tumor size compared to untreated controls.

- Safety Profile : Toxicological assessments indicated that the compound exhibited a favorable safety profile with minimal adverse effects at therapeutic doses .

Case Studies

- Case Study on Prostate Cancer Treatment :

-

Combination Therapy Insights :

- Studies exploring the combination of this compound with other chemotherapeutics have suggested enhanced efficacy through synergistic effects, particularly when combined with traditional alkylating agents.

Propriétés

IUPAC Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]furan-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYASKMMJFCEPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543372 | |

| Record name | N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}furan-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98902-29-5 | |

| Record name | N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}furan-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.